molecular formula C7H10O4 B3057570 1,3-Dioxolan-2-one, 4-[(2-propenyloxy)methyl]- CAS No. 826-29-9

1,3-Dioxolan-2-one, 4-[(2-propenyloxy)methyl]-

Cat. No.: B3057570
CAS No.: 826-29-9
M. Wt: 158.15 g/mol
InChI Key: KAPMHCGNDQJNRP-UHFFFAOYSA-N
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Description

1,3-Dioxolan-2-one, 4-[(2-propenyloxy)methyl]- is a chemical compound with the molecular formula C7H10O4. It is also known by its IUPAC name, 4-[(allyloxy)methyl]-1,3-dioxolan-2-one. This compound is characterized by a dioxolane ring, which is a five-membered ring containing two oxygen atoms, and an allyloxy group attached to the ring. It is a colorless to yellow liquid and is used in various chemical applications .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include DMSO, ethylene glycol, and various acid catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Properties

IUPAC Name

4-(prop-2-enoxymethyl)-1,3-dioxolan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4/c1-2-3-9-4-6-5-10-7(8)11-6/h2,6H,1,3-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAPMHCGNDQJNRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOCC1COC(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10511859
Record name 4-{[(Prop-2-en-1-yl)oxy]methyl}-1,3-dioxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10511859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

826-29-9
Record name 4-{[(Prop-2-en-1-yl)oxy]methyl}-1,3-dioxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10511859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(Prop-2-en-1-yloxy)methyl]-1,3-dioxolan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Into a 500 ml reaction vessel equipped with a Dean-Stark trap, a Dimroth condenser and a magnetic stirrer bar, 133 g (1 mol) of 1-allylglycerin, 300 ml of dimethyl carbonate, and 3 g (0.075 mol) of sodium hydroxide pellet were charged. The mixture was heated to 60° C., stirred for 30 minutes, and the temperature was then raised to 90° C. to remove a mixture of dimethyl carbonate and the methanol out of the reaction system until any distillate has been no longer distilled. The reaction mixture was cooled, and tetrahydrofuran was added thereto. After filtering off the precipitate, the filtrate was concentrated under reduced pressure to give 150.3 g (95% yield) of 4-allyloxymethyl-1,3-dioxolan-2-one.
Quantity
133 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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